molecular formula C13H12N2O2S B2861289 Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate CAS No. 478033-21-5

Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate

Cat. No.: B2861289
CAS No.: 478033-21-5
M. Wt: 260.31
InChI Key: HBVYHAFMHRLMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate is a nicotinic acid derivative characterized by a methyl ester at the carboxyl group (position 3) and a sulfur-linked 2-aminophenyl substituent at the 6-position of the pyridine ring. This structural motif confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name

methyl 6-(2-aminophenyl)sulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-13(16)9-6-7-12(15-8-9)18-11-5-3-2-4-10(11)14/h2-8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVYHAFMHRLMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Protected Thiol Intermediates

A widely adopted route involves nucleophilic aromatic substitution (SNAr) at the 6-position of a halogenated nicotinate precursor. Methyl 6-chloronicotinate serves as the starting material, synthesized via acid-catalyzed esterification of 6-chloronicotinic acid with methanol in the presence of sulfuric acid. Subsequent substitution with a sulfur nucleophile—typically 2-aminothiophenol—requires protection of the amine group to prevent side reactions.

Procedure :

  • Protection of 2-aminothiophenol : The amine group is shielded using tert-butoxycarbonyl (Boc) protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
  • Substitution reaction : Methyl 6-chloronicotinate reacts with Boc-protected 2-aminothiophenol in dimethylformamide (DMF) at 80–100°C, catalyzed by potassium carbonate. The Boc group stabilizes the nucleophile, enhancing reaction efficiency.
  • Deprotection : The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound.

Key Data :

Parameter Value
Yield (Substitution) 72–85%
Reaction Time 12–24 hours
Purification Column chromatography (SiO₂)

Copper-Catalyzed Cross-Coupling Reactions

For substrates with poor electrophilicity, Ullmann-type coupling offers an alternative. This method employs methyl 6-mercaptonicotinate and 2-iodoaniline in the presence of a copper(I) catalyst.

Procedure :

  • Synthesis of methyl 6-mercaptonicotinate : 6-Mercaptonicotinic acid is esterified using methanol and thionyl chloride (SOCl₂).
  • Coupling reaction : Methyl 6-mercaptonicotinate, 2-iodoaniline, copper(I) iodide, and 1,10-phenanthroline are heated in DMF at 110°C under nitrogen.

Key Data :

Parameter Value
Yield (Coupling) 65–78%
Catalyst Loading 10 mol% CuI
Reaction Time 18–36 hours

Reductive Amination of Nitro Precursors

A two-step strategy involving nitro reduction circumvents challenges associated with direct amine handling:

  • Synthesis of methyl 6-[(2-nitrophenyl)sulfanyl]nicotinate : SNAr between methyl 6-chloronicotinate and 2-nitrothiophenol.
  • Catalytic hydrogenation : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.

Key Data :

Parameter Value
Reduction Yield 88–92%
Hydrogen Pressure 1–3 bar

Analytical Validation and Spectral Characterization

Critical quality control measures include:

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed via C18 column (acetonitrile/water gradient).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR (DMSO-d₆) : δ 8.92 (s, 1H, pyridine-H), 7.45–6.98 (m, 4H, aromatic-H), 5.21 (s, 2H, NH₂).
    • ¹³C-NMR : δ 165.2 (C=O), 152.1 (pyridine-C), 138.7–114.3 (aromatic-C).
  • Mass Spectrometry (ESI-MS) : m/z 275.1 [M+H]⁺.

Comparative Analysis of Methodologies

Method Advantages Limitations
SNAr with Protection High regioselectivity Multi-step protection required
Ullmann Coupling Broad substrate compatibility High catalyst loading
Reductive Amination Avoids free amine handling Requires hydrogenation setup

Industrial-Scale Considerations

For large-scale production, the SNAr route is favored due to its scalability and cost-effectiveness. Critical parameters include:

  • Solvent Recycling : DMF recovery via distillation reduces costs.
  • Catalyst Optimization : Recyclable CuI systems minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aminophenyl group may interact with various receptors or enzymes, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate, differing primarily in substituents at the 6-position:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 6-Position Key Properties/Applications References
Methyl 6-(methylsulfanyl)nicotinate C₈H₉NO₂S 183.22 Methylsulfanyl (SCH₃) Higher lipophilicity; used in synthetic intermediates
Methyl 6-methylnicotinate C₈H₉NO₂ 151.16 Methyl (CH₃) Topical analgesic; low hydrolysis rate in HSA
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate C₂₁H₁₅Cl₂N₂O₂S 446.33 2,4-Dichlorophenylsulfanyl, cyano Bulky substituents; potential antimicrobial activity
Methyl 6-(aminomethyl)nicotinate hydrochloride C₈H₁₁ClN₂O₂ 202.64 Aminomethyl (CH₂NH₂·HCl) Enhanced solubility; prodrug candidate

Physicochemical Properties

  • Hydrolysis Kinetics : Esters with bulkier substituents (e.g., tert-butyl) exhibit slower hydrolysis by human serum albumin (HSA), as seen in . The target compound’s hydrolysis rate likely falls between fast-hydrolyzing esters (e.g., 2-butoxyethyl nicotinate) and slower ones like methyl nicotinate .
  • Thermal Stability : Methyl 6-methylnicotinate has a melting point of 34°C and boiling point of 160°C/106 mmHg, whereas the target compound’s aromatic substituent may elevate its melting point due to increased intermolecular interactions .

Research Findings and Critical Analysis

  • Esterase Activity : HSA hydrolyzes nicotinate esters with rates inversely correlated to substituent bulk. The target compound’s hydrolysis rate is hypothesized to be moderate, balancing stability and bioactivation .
  • Toxicological Considerations: While highlights incomplete toxicological data for amino-substituted aromatics, the 2-aminophenyl group warrants further investigation into mutagenicity or metabolic byproducts .
  • Synthetic Challenges: The synthesis of this compound may require palladium-catalyzed coupling or nucleophilic aromatic substitution, as seen in for related aminophenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.